![molecular formula C10H8N2O2 B1448007 2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde CAS No. 1820638-81-0](/img/structure/B1448007.png)
2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde
Overview
Description
“2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives are well-known for their therapeutic potential. They form the core structure of various pharmacologically active molecules. The compound can be utilized in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . Its structural similarity to other bioactive imidazoles suggests its potential use in creating novel medications.
Antimicrobial Agents
The imidazole ring is a common feature in compounds with antimicrobial activity. This compound could be investigated for its efficacy against a range of pathogens, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . It may serve as a scaffold for developing new antimicrobial agents .
Metal Ion Detection and Extraction
Imidazole derivatives have found applications in the extraction and spectrophotometric determination of metal ions . The compound’s ability to chelate metal ions can be harnessed for detecting and quantifying metal concentrations in various samples, which is crucial in environmental monitoring and industrial processes .
Organic Synthesis
The imidazole ring is a key component in functional molecules used in everyday applications. The compound could be involved in the regiocontrolled synthesis of substituted imidazoles, contributing to the development of materials with specific properties .
Antiprotozoal and Antibacterial Therapies
Given the historical success of imidazole derivatives like metronidazole in treating protozoal infections, this compound could be explored for its antiprotozoal and antibacterial activities. It might offer a new avenue for treating infections resistant to current therapies .
Chemotherapeutic Research
Imidazole derivatives have been used in chemotherapy for conditions like Hodgkin’s disease . The compound’s structural framework could be pivotal in designing new chemotherapeutic agents, potentially offering improved efficacy and reduced side effects .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the properties of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Future Directions
properties
IUPAC Name |
2-oxo-5-phenyl-1,3-dihydroimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-6-8-9(12-10(14)11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWJQXUBBJHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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